Dimethyl 3-(difluoromethyl)-1H-pyrazole-4,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 3-(difluoromethyl)-1H-pyrazole-4,5-dicarboxylate is a chemical compound that features a pyrazole ring substituted with difluoromethyl and dimethyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3-(difluoromethyl)-1H-pyrazole-4,5-dicarboxylate typically involves the reaction of difluoroacetic acid with appropriate pyrazole precursors. One common method involves the esterification of difluoroacetic acid with dimethyl pyrazole-4,5-dicarboxylate under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid at elevated temperatures to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of nanoscale titanium dioxide as a catalyst has been reported to enhance the reaction yield and reduce the reaction time . Additionally, the process can be made more environmentally friendly by avoiding the use of organic solvents and employing water as the reaction medium.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-(difluoromethyl)-1H-pyrazole-4,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group, where nucleophiles such as amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted pyrazoles.
Scientific Research Applications
Dimethyl 3-(difluoromethyl)-1H-pyrazole-4,5-dicarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Dimethyl 3-(difluoromethyl)-1H-pyrazole-4,5-dicarboxylate involves its interaction with specific molecular targets. For instance, as a succinate dehydrogenase inhibitor, it binds to the enzyme’s active site, preventing the conversion of succinate to fumarate in the mitochondrial respiratory chain . This inhibition disrupts cellular respiration and energy production, leading to the death of fungal cells.
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of dimethyl ester.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Contains an amide group, used in fungicides.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate: An ester derivative with different ester groups.
Uniqueness
Dimethyl 3-(difluoromethyl)-1H-pyrazole-4,5-dicarboxylate is unique due to the presence of both difluoromethyl and dimethyl ester groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C8H8F2N2O4 |
---|---|
Molecular Weight |
234.16 g/mol |
IUPAC Name |
dimethyl 5-(difluoromethyl)-1H-pyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C8H8F2N2O4/c1-15-7(13)3-4(6(9)10)11-12-5(3)8(14)16-2/h6H,1-2H3,(H,11,12) |
InChI Key |
WSRYBFRSVJAWNE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(NN=C1C(=O)OC)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.